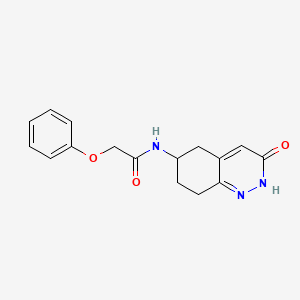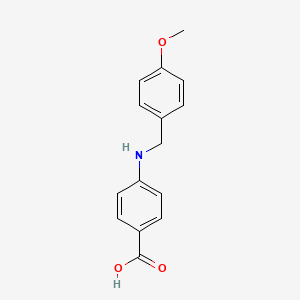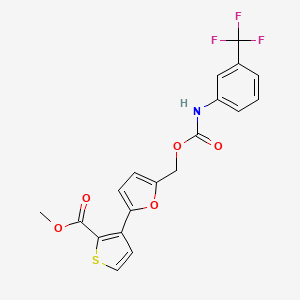
Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinazoline ring, and a carboxylate group . Piperazine is a common structural motif found in pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its molecular weight, solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Research on compounds with related structures focuses on their synthesis and potential as receptor inhibitors or antimicrobial agents. For example, an enantioselective process was developed for the preparation of a CGRP (calcitonin gene-related peptide) receptor antagonist, demonstrating the importance of such compounds in drug development (Cann et al., 2012).
Antimicrobial Activity
Several studies highlight the synthesis and evaluation of similar compounds for their antimicrobial properties. The development of fluoroquinolone-based 4-thiazolidinones and other related structures have been explored for their potential against various bacterial and fungal strains, indicating their significance in addressing antimicrobial resistance (Patel & Patel, 2010).
Synthesis Techniques
Advancements in synthesis techniques for piperazine substituted quinolones and related molecules provide valuable methods for the preparation of potentially bioactive compounds, illustrating the scientific interest in exploring various structural derivatives for enhanced biological activities (Fathalla & Pazdera, 2017).
Luminescent Properties
Research on piperazine substituted naphthalimides, which share some structural similarities, delves into their luminescent properties and photo-induced electron transfer, showcasing the broader applications of these compounds beyond pharmaceuticals, possibly in materials science and as sensors (Gan et al., 2003).
Wirkmechanismus
Target of action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals. Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the presence of the piperazine ring, it’s possible that the compound could affect a variety of pathways, depending on its specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
Eigenschaften
CAS-Nummer |
1114609-76-5 |
|---|---|
Molekularformel |
C24H25ClN4O4S |
Molekulargewicht |
501 |
IUPAC-Name |
methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25ClN4O4S/c1-15-3-5-17(25)14-20(15)27-9-11-28(12-10-27)21(30)7-8-29-22(31)18-6-4-16(23(32)33-2)13-19(18)26-24(29)34/h3-6,13-14H,7-12H2,1-2H3,(H,26,34) |
InChI-Schlüssel |
KMOOORNPWQEVBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2972405.png)

![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
